

# Teloxantrone vs other anthrapyrazole anticancer agents

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## Compound Focus: Teloxantrone

CAS No.: 91441-48-4

Cat. No.: S548643

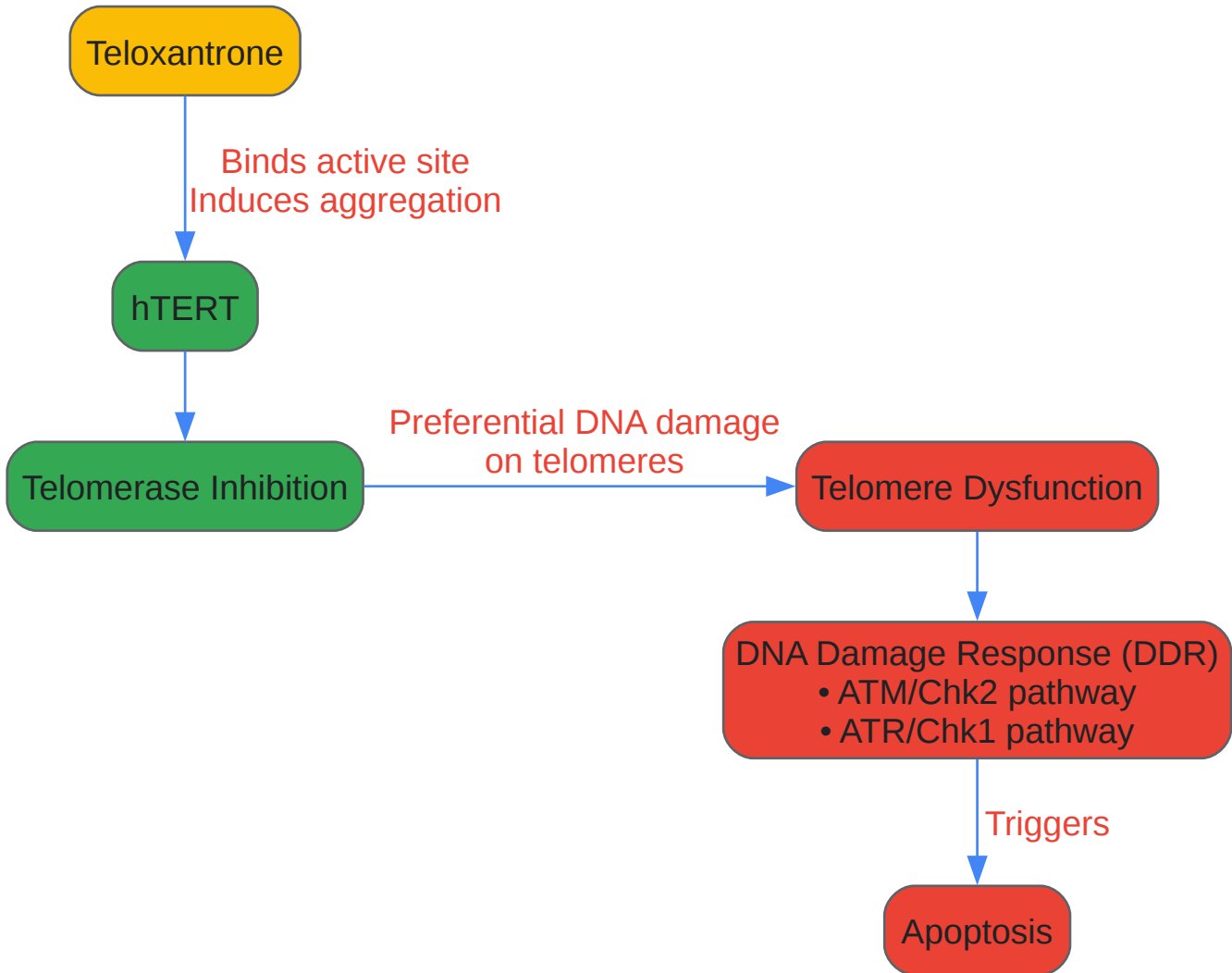
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## Teloxantrone Profile and Anticancer Mechanism

**Teloxantrone** is an anthraquinone derivative identified as a potent telomerase inhibitor. Its primary mechanism involves directly targeting the catalytic subunit of human telomerase (hTERT), rather than stabilizing telomeric G-quadruplex structures, which is a common mechanism for many other telomerase-targeting agents [1].

The diagram below illustrates the mechanism by which **Teloxantrone** induces apoptosis in cancer cells.

Teloxantrone Mechanism: Telomerase Inhibition to Apoptosis



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## Key Experimental Data for Teloxantrone

The following table summarizes quantitative data and experimental protocols from a key study on **Teloxantrone** [1].

Experimental Aspect	Details and Quantitative Data
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| **Telomerase Inhibition (TRAP Assay)** | **IC<sub>50</sub>**:  $9.61 \pm 0.93 \mu\text{M}$  **Result**: ~7-fold more potent than reference inhibitor BIBR1532 ( $\text{IC}_{50}$   $64.11 \pm 2.53 \mu\text{M}$ ) | | **Target Engagement (Cellular Thermal Shift Assay)** | **Method**: CETSA under near-physiological conditions. **Result**: Induced thermal stabilization/aggregation of hTERT, confirming direct target engagement in cells. | | **Binding Mode (Molecular Docking)** | **Method**: In silico docking simulation against hTERT active site. **Result**: Predicted to form hydrogen bonds with aspartic acid residues (D343, D251, D254) in the active site. | | **Cellular Phenotype & Selectivity** | **Method**: Analysis of DNA Double-Strand Breaks (DSBs) via microscopy/flow cytometry. **Result**: Induced DSBs in TERT-positive lung cancer cells (A549, H460), but not in TERT-negative normal cells or ALT-positive U2OS cells. | | **Apoptosis Induction** | **Method**: Analysis of cell death pathways. **Result**: Induced apoptotic cell death through both extrinsic and intrinsic pathways. |

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## References

1. Teloxantron inhibits the processivity of telomerase with ... [nature.com]

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